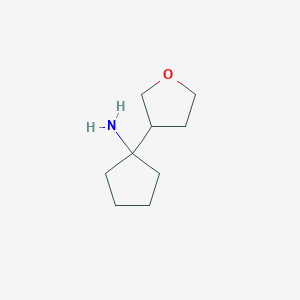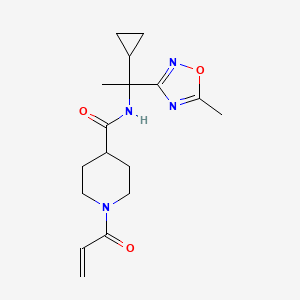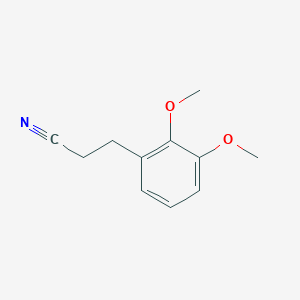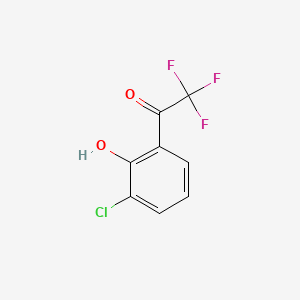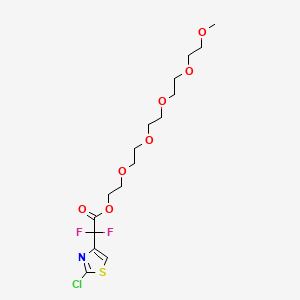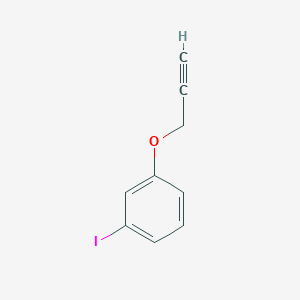
1-Iodo-3-(prop-2-yn-1-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7IO. It is a derivative of benzene, where an iodine atom is substituted at the first position and a prop-2-yn-1-yloxy group is substituted at the third position. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Iodo-3-(prop-2-yn-1-yloxy)benzene can be synthesized through several methods. One common approach involves the iodination of 3-(prop-2-yn-1-yloxy)benzene. This method typically involves the reaction of 3-(prop-2-yn-1-yloxy)benzene with iodine or iodine-containing reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst or base to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-3-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cycloaddition Reactions: The prop-2-yn-1-yloxy group can participate in cycloaddition reactions, forming isoxazoles when reacted with nitrile oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Cycloaddition: Nitrile oxides are commonly used in cycloaddition reactions with the prop-2-yn-1-yloxy group.
Major Products
Isoxazoles: Formed through cycloaddition reactions with nitrile oxides.
Substituted Benzenes: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-iodo-3-(prop-2-yn-1-yloxy)benzene depends on the specific reaction it undergoes. In electrophilic aromatic substitution reactions, the iodine atom can be replaced by other electrophiles through a two-step mechanism. The first step involves the formation of a sigma complex, followed by the loss of a proton to restore aromaticity . The prop-2-yn-1-yloxy group can participate in cycloaddition reactions, forming new ring structures through the interaction of its triple bond with other reactive species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with the prop-2-yn-1-yloxy group at the fourth position.
2-Iodo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with the iodine atom at the second position.
Uniqueness
1-Iodo-3-(prop-2-yn-1-yloxy)benzene is unique due to the specific positioning of the iodine and prop-2-yn-1-yloxy groups, which influences its reactivity and the types of reactions it can undergo. This positioning allows for unique cycloaddition reactions and substitution patterns that are not observed in its isomers.
Eigenschaften
Molekularformel |
C9H7IO |
|---|---|
Molekulargewicht |
258.06 g/mol |
IUPAC-Name |
1-iodo-3-prop-2-ynoxybenzene |
InChI |
InChI=1S/C9H7IO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 |
InChI-Schlüssel |
UDBGVAQKPUBSNG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



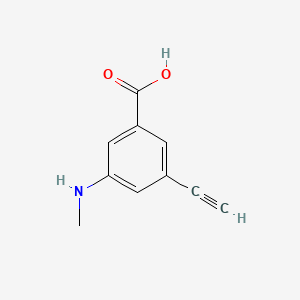
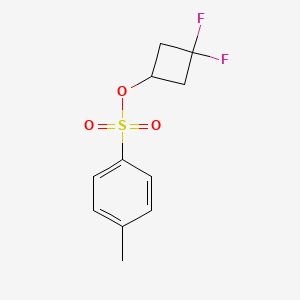


![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
